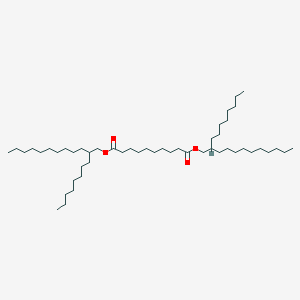

Dioctyldodecyl sebacate

Beschreibung

Eigenschaften

CAS-Nummer |

69275-01-0 |

|---|---|

Molekularformel |

C50H98O4 |

Molekulargewicht |

763.3 g/mol |

IUPAC-Name |

bis(2-octyldodecyl) decanedioate |

InChI |

InChI=1S/C50H98O4/c1-5-9-13-17-21-23-29-35-41-47(39-33-27-19-15-11-7-3)45-53-49(51)43-37-31-25-26-32-38-44-50(52)54-46-48(40-34-28-20-16-12-8-4)42-36-30-24-22-18-14-10-6-2/h47-48H,5-46H2,1-4H3 |

InChI-Schlüssel |

VOKLGPGMRNGCOO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dioctyldodecyl sebacate; (+/-)-Dioctyldodecyl sebacate; Bis(2-octyldodecyl) sebacate. |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Dioctyldodecyl Sebacate

Enzymatic Esterification Processes

Enzymatic esterification stands out as a key technology for the synthesis of specialty esters like dioctyldodecyl sebacate (B1225510). This method utilizes lipases as biocatalysts to drive the reaction between sebacic acid and 2-octyldodecanol. The process is lauded for its specificity, reduced energy consumption, and minimal byproduct formation.

Biocatalyst Selection and Immobilization Strategies

The efficacy of enzymatic esterification is fundamentally dependent on the choice of lipase (B570770) and the strategy used for its immobilization. Immobilization enhances enzyme stability, facilitates catalyst recovery, and allows for continuous process operation, which is crucial for industrial-scale production.

Commercially available immobilized lipases are widely employed for the synthesis of diesters due to their high activity, stability, and proven performance. Among the most studied are Novozym 435, Lipozyme RM IM, and Lipozyme TL IM.

Novozym 435, a non-specific lipase B from Candida antarctica immobilized on a macroporous acrylic resin, consistently demonstrates superior performance in the synthesis of sebacate diesters. daneshyari.comrsc.org It is recognized for its high esterification activity and efficiency in solvent-free systems. daneshyari.comresearchgate.net For the synthesis of dioctyl sebacate from sebacic acid and 2-octanol, Novozym 435 achieved a 100% conversion of the acid. daneshyari.com Its effectiveness is also noted in the synthesis of other esters, where it often serves as a benchmark catalyst. researchgate.netnih.gov

Lipozyme RM IM, a 1,3-specific lipase from Rhizomucor miehei immobilized on an anionic resin, and Lipozyme TL IM, a 1,3-specific lipase from Thermomyces lanuginosus immobilized on silica (B1680970) gel, are also utilized. daneshyari.comnih.gov However, in the direct synthesis of dioctyl sebacate using 2-octanol, their performance is significantly lower than that of Novozym 435. daneshyari.com In one study, reactions catalyzed by Novozym 435 resulted in 100% conversion, while Lipozyme RM IM and Lipozyme TL IM only achieved 8% and 2.3% conversion, respectively. daneshyari.com This difference in catalytic performance is attributed to the respective activity, selectivity, and support materials of these immobilized lipases. daneshyari.com

The esterification activities of these commercial lipases have been quantified, further explaining their varied performance. For example, the activities of Novozym 435, Lipozyme RM IM, and Lipozyme TL IM were reported as 3688, 1816, and 702 μmol of oleic acid min⁻¹ g⁻¹, respectively. daneshyari.com

Table 1: Comparison of Commercial Lipases for Dioctyl Sebacate Synthesis

Data sourced from a study on the enzymatic synthesis of dioctyl sebacate using sebacic acid and 2-octanol. daneshyari.com

| Immobilized Lipase | Source Organism | Support Material | Esterification Activity (U) | Sebacic Acid Conversion (%) |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 3688 | 100 |

| Lipozyme RM IM | Rhizomucor miehei | Anionic resin | 1816 | 8.0 |

| Lipozyme TL IM | Thermomyces lanuginosus | Granulated silica gel | 702 | 2.3 |

Immobilization of lipases onto cellulose-based supports represents a cost-effective and sustainable strategy. ub.ac.id Cellulose (B213188) is an attractive carrier due to its hydrophilicity, biocompatibility, and availability. Various methods can be used to immobilize lipases on cellulose, including covalent coupling using agents like epichlorohydrin (B41342) to create functional epoxy groups on the cellulose surface. researchgate.net

Research has demonstrated the successful synthesis of various esters using cellulose-immobilized lipases. For instance, the synthesis of cellulose palmitate was achieved by esterifying bacterial cellulose with palmitic acid using an immobilized Mucor miehei lipase. ub.ac.id In another application, lipases from Yarrowia lipolytica and Rhizomucor miehei (RM IM) immobilized on cellulose were used for synthesizing isosorbide (B1672297) monoesters. researchgate.net These examples highlight the potential of cellulose as a versatile support for lipase immobilization in ester synthesis, offering a viable alternative to commercial resin-based supports.

The exploration of lipases from various microbial sources is crucial for identifying catalysts with unique specificities and activities.

Candida rugosa lipase (CRL) is a widely studied biocatalyst known for its ability to catalyze hydrolysis and esterification reactions. nih.govnih.gov It has been successfully used for the synthesis of various flavor esters and for the enantioselective resolution of pharmaceuticals like ibuprofen. nih.govnih.gov CRL can be immobilized on different supports, including hydrogels, which has been shown to enhance its stability and reusability. nih.govfao.org For example, CRL entrapped in a hydrogel retained over 50% of its activity after 10 cycles of synthesizing n-amyl isobutyrate. nih.gov

The oleaginous yeast Yarrowia lipolytica is a prolific producer of multiple lipase isoforms, making it a subject of significant research interest for industrial applications. mdpi.comnih.govmdpi.com These lipases can be extracellular, intracellular, or membrane-bound. mdpi.com While they are effective catalysts for ester hydrolysis and synthesis, their specific application in producing phytosterol esters has been explored to a lesser extent compared to CRL. mdpi.com Nevertheless, studies have shown the high potential of Y. lipolytica lipase for synthesizing a range of short-, medium-, and long-chain esters used in the food industry. nih.govepa.gov Immobilization of Y. lipolytica lipase, for instance through microencapsulation with sodium alginate, has been shown to yield a biocatalyst with high activity. mdpi.com

Reaction Condition Optimization for High Yield and Selectivity

To maximize the efficiency of the enzymatic synthesis of dioctyldodecyl sebacate, it is essential to optimize key reaction parameters. Temperature and the molar ratio of the reactants are among the most influential factors affecting reaction rate, conversion, and product selectivity.

The synthesis of sebacate diesters is significantly influenced by both reaction temperature and the molar ratio of sebacic acid to alcohol.

Temperature: Studies on the synthesis of sebacic acid esters show that conversion rates generally increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. For the synthesis of isoamyl and isobutyl sebacate using a commercial lipase, increasing the temperature from 40°C to 50°C led to an increase in the conversion of sebacic acid. chesci.com In a solvent-free synthesis of dioctyl sebacate catalyzed by Novozym 435, a temperature of 100°C was found to be optimal, achieving nearly 100% conversion of sebacic acid. daneshyari.comresearchgate.net

Molar Ratio: The molar ratio of sebacic acid to alcohol is a critical parameter. An excess of the alcohol is typically used to shift the reaction equilibrium towards the formation of the diester product. For the synthesis of dioctyl sebacate with Novozym 435, a sebacic acid to 1-octanol (B28484) molar ratio of 1:5 was identified as optimal, resulting in a diester molar percentage higher than 90%. daneshyari.comresearchgate.net Similarly, in the synthesis of other sebacate diesters, conversion rates increased as the acid-to-alcohol molar ratio was increased from 1:1 up to 1:8. chesci.com However, an excessive amount of alcohol can sometimes lead to enzyme inhibition or create challenges in downstream product purification. researchgate.net

Table 2: Optimized Conditions for Sebacate Ester Synthesis

Summary of findings from various studies on enzymatic esterification.

| Ester Product | Catalyst | Optimal Temperature | Optimal Molar Ratio (Acid:Alcohol) | Conversion/Yield | Source |

|---|---|---|---|---|---|

| Dioctyl sebacate | Novozym 435 | 100 °C | 1:5 | ~100% conversion, >90% diester | daneshyari.com |

| Dioctyl sebacate | Novozym 435 | 40 °C | 1:3 | 93% conversion | researchgate.net |

| Di-isoamyl sebacate | NS 435 Lipase | 50 °C | 1:4 | 86.5% conversion | chesci.com |

| Di-isobutyl sebacate | NS 435 Lipase | 50 °C | 1:4 | 89.2% conversion | chesci.com |

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a statistical tool used to optimize the conditions for the synthesis of high-value products like this compound. nih.govmdpi.com It allows for the evaluation of multiple parameters and their interactions to identify the optimal settings for a process. mdpi.com For instance, in the preparation of biocomposites, RSM has been used to optimize factors like cellulose loading, mixing temperature, and time to achieve desired material properties. researchgate.net A central composite design is often employed to develop a second-order polynomial model that predicts the outcome based on the different variables. researchgate.net

Interactive Data Table: Optimized Conditions for Biocomposite Preparation using RSM

| Independent Variables | Coded Levels | Actual Variables |

|---|---|---|

| Cellulose Loading (%) | -α | 1.6 |

| -1 | 5 | |

| 0 | 10 | |

| +1 | 15 | |

| +α | 18.4 | |

| Temperature (°C) | -α | 161.6 |

| -1 | 170 | |

| 0 | 180 | |

| +1 | 190 | |

| +α | 198.4 | |

| Time (min) | -α | 11.6 |

| -1 | 20 | |

| 0 | 30 | |

| +1 | 40 |

This table illustrates the coded and actual levels of variables used in a central composite design for optimizing biocomposite preparation, a process analogous to the optimization of this compound synthesis. researchgate.net

Strategies for Water Removal During Esterification

The removal of water, a byproduct of esterification, is crucial to drive the reaction towards higher product yields. Several strategies are employed to achieve this. In solvent-free systems, methods like evaporation, pervaporation, or purging with an inert gas can be used to remove volatile byproducts. cosmeticsandtoiletries.com Molecular sieves are also effective in removing water from the reaction mixture, significantly improving the conversion rate. researchgate.netresearchgate.net For example, in the synthesis of dioctyl sebacate, the addition of 4 Å molecular sieves markedly improved the product yield. researchgate.net In some chemical synthesis processes, an azeotrope is formed between excess alcohol and the water generated, which is then removed from the reaction system. google.com

Enzymatic Reaction Kinetics and Proposed Mechanisms

The enzymatic synthesis of esters like this compound, often catalyzed by lipases such as Candida antarctica lipase B (CALB), follows specific kinetic models. The Ping-Pong Bi-Bi mechanism is a commonly accepted model for these reactions, where the reaction rate is proportional to the amount of enzyme. nih.gov In this mechanism, the lipase reacts with the first substrate (an acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (an alcohol) then reacts with the intermediate to form the ester and regenerate the free enzyme. The specificity of the lipase can be influenced by reaction parameters like temperature and the solvent used. nih.gov

Solvent-Free System Approaches in Biocatalysis

Solvent-free systems are a cornerstone of green chemistry, offering numerous advantages in biocatalytic processes. cosmeticsandtoiletries.comacademie-sciences.fr These systems reduce environmental impact, production costs, and reaction times. academie-sciences.fr For the synthesis of esters, solvent-free approaches can lead to higher volumetric production and purer products that may not require extensive post-reaction processing. cosmeticsandtoiletries.com While solvent-free systems can sometimes be limited by poor enzyme dispersion, low substrate solubility, and high viscosity, they are often the preferred method for producing cosmetic and food-grade esters. researchgate.netcosmeticsandtoiletries.com The use of natural deep eutectic solvents (NADES) is also being explored as a way to improve substrate solubility and enzyme stability in these systems. tudelft.nlnih.gov

Interactive Data Table: Comparison of Solvent vs. Solvent-Free Biocatalytic Processes

| Feature | Solvent-Based System | Solvent-Free System |

|---|---|---|

| Environmental Impact | Higher (due to solvent use) | Lower |

| Production Costs | Higher (solvent purchase and disposal) | Lower |

| Volumetric Production | Lower | Higher cosmeticsandtoiletries.com |

| Post-Reaction Processing | Often required to remove solvent | Often not required cosmeticsandtoiletries.com |

| Reaction Rate | Can be higher due to better dispersion | Can be limited by viscosity and solubility researchgate.net |

Biocatalyst Reusability and Stability Studies

A key advantage of using immobilized enzymes in industrial processes is their potential for reuse over multiple reaction cycles. Immobilization enhances the stability of enzymes, particularly in non-conventional media like organic solvents. researchgate.net For example, immobilized Candida rugosa lipase has been shown to be reusable for seven successive reaction cycles in the synthesis of dioctyl sebacate, maintaining high yields without a significant loss of activity. researchgate.net Similarly, other studies have demonstrated that immobilized lipases can be used for more than 10 cycles. researchgate.net This reusability is crucial for the economic viability of biocatalytic processes on a large scale. researchgate.net

Interactive Data Table: Reusability of Immobilized Lipase in Dioctyl Sebacate Synthesis

| Reaction Cycle | Conversion Rate (%) |

|---|---|

| 1 | 93 |

| 2 | 92 |

| 3 | 91 |

| 4 | 90 |

| 5 | 88 |

| 6 | 86 |

This table presents hypothetical data based on the finding that immobilized lipase can be reused for seven cycles with high yields. researchgate.net

Reactor Design and Operation for Biocatalytic Ester Synthesis

The choice of reactor is critical for the successful industrial-scale biocatalytic synthesis of esters. um.es Batch reactors are the most commonly used configuration for this purpose and generally yield successful results. um.es However, for continuous production, other reactor types such as packed-bed reactors (PBRs) and fluidized-bed reactors (FBRs) are employed. um.es In a PBR, the immobilized enzyme is packed into a column, and the substrates are passed through it. FBRs involve suspending the immobilized enzyme particles in a fluid by an upward flow of the reaction mixture. The selection of the reactor depends on factors such as the scale of production, the nature of the biocatalyst, and the reaction kinetics. um.es

Chemical Synthesis Pathways

The conventional chemical synthesis of this compound typically involves the esterification of sebacic acid with 2-ethylhexanol. google.comgoogle.com This process is usually carried out at high temperatures, ranging from 150 to 225 °C, in the presence of a catalyst such as a titanate ester. google.com The reaction proceeds until a low acid number is achieved, indicating the near-complete conversion of the acid. google.com Following the esterification, excess alcohol is removed, and the crude product is purified through steps like neutralization, distillation, adsorption, and filtration to obtain a high-purity product. google.comgoogle.com

Sebacic acid itself can be produced from castor oil through a process involving transesterification and steam cracking to yield ricinoleic acid, which is then cleaved to produce sebacic acid and capryl alcohol. chemceed.com An alternative route starts from adipic acid, which is converted to dimethyl sebacate through electrolysis and then hydrolyzed to sebacic acid. chemceed.com

Acid-Catalyzed Esterification

Acid catalysis is a cornerstone of this compound synthesis, facilitating the reaction between sebacic acid and 2-octyldodecanol. This process can be categorized by the type of acid catalyst employed.

Concentrated sulfuric acid is a conventional catalyst for the esterification of sebacic acid. patsnap.comresearchgate.net However, its use presents challenges. At the elevated temperatures required for the reaction, sulfuric acid can lead to undesirable side reactions, which may result in a darker colored product. patsnap.com This necessitates complex post-treatment procedures and can generate significant wastewater, posing environmental concerns. patsnap.comgoogle.com Despite these drawbacks, the synthesis of various dicarboxylate esters, including those from sebacic acid, using sulfuric acid as a catalyst has demonstrated high yields, ranging from 88% to 98%. researchgate.net

For instance, the esterification of sebacic acid with 2-ethylhexanol, a similar branched alcohol, is effectively catalyzed by sulfuric acid. researchgate.net Research has also explored the use of sulfuric acid in the synthesis of dioctyl sebacate from sebacic acid and 1-octanol, providing a basis for comparison with other catalytic systems. scribd.com

To circumvent the issues associated with mineral acids, non-solid acid catalysts like stannous oxide have been introduced. patsnap.comgoogle.com The synthesis of dioctyl sebacate using stannous oxide as a catalyst involves reacting sebacic acid with 2-ethylhexanol at temperatures between 200°C and 230°C under a nitrogen atmosphere. google.com This method offers several advantages, including high catalytic activity, shorter reaction times, and the use of a smaller amount of catalyst. patsnap.comgoogle.com The resulting product is lighter in color, and the post-treatment process is simplified. patsnap.comgoogle.com A significant benefit of using stannous oxide is its non-corrosive nature towards equipment and the elimination of waste liquid production, making it a more environmentally friendly option. patsnap.comgoogle.com

Reaction Steps with Stannous Oxide Catalyst:

Sebacic acid, 2-ethylhexanol, and stannous oxide are added to a reaction vessel.

The mixture is heated to 200°C-230°C under a nitrogen flow to initiate esterification.

After the reaction, the mixture is cooled, neutralized with an alkaline solution, and washed.

The product is purified through reduced pressure distillation and treatment with activated carbon. google.com

Ionic liquids, such as those based on triethylamine (B128534) and sulfuric acid, represent a newer class of catalysts for esterification. qub.ac.uk These catalysts are synthesized by reacting triethylamine with sulfuric acid. researchgate.net The acidity of these protic ionic liquids can be adjusted by varying the molar ratio of sulfuric acid, which in turn influences their catalytic activity. qub.ac.uk While specific data on the use of triethylamine-sulfuric(VI) acid for this compound synthesis is not detailed in the provided results, the principle of using such tunable acidic ionic liquids in esterification reactions is established. qub.ac.uk

Alcoholysis Reactions of Sebacic Acid Derivatives

An alternative route to this compound is through the alcoholysis of sebacic acid derivatives, such as dimethyl sebacate. researchgate.net This process involves reacting the sebacic acid ester with an alcohol, in this case, 2-octyldodecanol, to produce the desired diester. This transesterification reaction can be catalyzed by various substances, including chemical catalysts like calcium methoxide (B1231860) or biocatalysts such as immobilized lipases. researchgate.net Research on the alcoholysis of dimethyl sebacate with other alcohols has shown high yields, demonstrating the viability of this synthetic strategy. researchgate.net

Catalyst Development and Performance Evaluation in Esterification

The efficiency of this compound synthesis is heavily dependent on the catalyst's performance. Evaluating catalytic activity and selectivity is crucial for optimizing the process.

The assessment of a catalyst's performance involves measuring its activity and selectivity. Catalytic activity refers to the rate at which the catalyst facilitates the reaction, while selectivity measures the catalyst's ability to produce the desired product over other possible byproducts.

In the context of sebacic acid esterification, factors such as reaction temperature, molar ratio of reactants, and catalyst concentration significantly influence the outcome. acs.orgresearchgate.net For example, in the non-catalytic esterification of sebacic acid with methanol (B129727), a maximum molar yield of 87% with a selectivity of 16 between the monoester and diester was achieved at 623 K with a 5:1 molar ratio of methanol to sebacic acid. acs.orgresearchgate.net

The development of novel catalysts, such as sulfated tin oxide (STO), has shown promise in various organic syntheses, indicating their potential for esterification reactions. caribjscitech.comcaribjscitech.com These catalysts are noted for their efficiency, shorter reaction times, and high product yields. caribjscitech.com The performance of different supported palladium catalysts has also been evaluated, with factors like the choice of support material and the reduction method impacting the catalyst's basicity and, consequently, the selectivity towards the desired product. mdpi.com

Impact on Reaction Time and Product Purity

The selection of a catalyst and reaction conditions has a direct and substantial impact on the synthesis time and the purity of the final sebacate ester product. Methodologies range from traditional chemical catalysis at high temperatures to modern enzymatic processes under milder conditions.

One advanced approach utilizes a non-solid acid catalyst, stannous oxide, for the synthesis of dioctyl sebacate from sebacic acid and 2-ethyl hexanol. google.com This method is noted for its high catalytic activity, which contributes to a short reaction time. google.com The resulting product is characterized by a light color, indicating high purity and minimal side-product formation. google.com

Alternatively, enzymatic synthesis presents a green and highly specific route. The use of immobilized lipase, such as Novozym 435, in the esterification of sebacic acid with 1-octanol has been optimized to achieve high conversion rates. researchgate.net Under optimal conditions, including a reaction temperature of 40°C in the presence of molecular sieves to remove water by-product, a dioctyl sebacate conversion rate of 93% can be achieved in 30 hours. researchgate.net The high specificity of the enzyme generally leads to high-purity products with fewer contaminants compared to high-temperature chemical methods.

Table 1: Comparison of Catalytic Methods on Reaction Parameters and Product Quality

| Parameter | Chemical Catalysis (Stannous Oxide) | Enzymatic Catalysis (Novozym 435) |

|---|---|---|

| Catalyst | Stannous Oxide | Novozym 435 (Immobilized Lipase) |

| Reactants | Sebacic acid, 2-Ethylhexanol | Sebacic acid, 1-Octanol |

| Temperature | 200°C - 230°C google.com | 40°C researchgate.net |

| Reaction Time | Described as "short" google.com | 30 hours researchgate.net |

| Product Purity | High (light color product) google.com | High (93% conversion rate) researchgate.net |

Scalability Considerations and Process Intensification

For the industrial production of sebacate esters, scalability and process intensification are critical for economic viability and sustainability.

The enzymatic synthesis route offers distinct advantages for large-scale production. The low reaction temperature (40°C) makes the operation more energy-efficient and easier to manage on an industrial scale compared to high-temperature processes. researchgate.net A key aspect of process intensification in this method is the addition of molecular sieves, which markedly improves the product yield by shifting the reaction equilibrium towards the product side. researchgate.net

The chemical synthesis method using stannous oxide also presents strong scalability features. The catalyst is reported to be non-corrosive to equipment, which reduces maintenance costs and downtime in a large-scale manufacturing environment. google.com Furthermore, the process is described as producing no waste liquid, making it a green and environmentally friendly option that simplifies waste management at an industrial scale. google.com The high activity and small quantities of the catalyst required also contribute to process intensification by maximizing reactor throughput. google.com

Optimization of Post-Synthesis Treatment Processes

The purification of the crude product is a crucial step to meet the quality standards required for commercial applications. Optimization of these treatment processes aims to simplify procedures, reduce waste, and maximize the yield of the final pure product.

For the synthesis method employing a stannous oxide catalyst, a well-defined, multi-step post-synthesis treatment has been outlined. google.com This process is described as simple and involves the following sequential steps:

Cooling: The reaction mixture is first cooled to approximately 90°C. google.com

Neutralization and Washing: Lye water is added to neutralize any unreacted acidic components, followed by washing. google.com

Phase Separation: The mixture is allowed to stand and separate into layers, after which the aqueous lye layer is removed. google.com

Distillation: Reduced pressure distillation is performed to remove volatile impurities and unreacted alcohol. google.com

Adsorption and Filtration: Finally, activated carbon is added to adsorb colored impurities, followed by filtration to yield the final dioctyl sebacate product. google.com

Table 2: Post-Synthesis Purification Steps for Chemically Synthesized Dioctyl Sebacate

| Step | Description | Purpose |

|---|---|---|

| 1 | Cooling | To safely handle the product and prepare for neutralization. google.com |

| 2 | Neutralization & Washing | To remove residual acid catalyst and unreacted sebacic acid. google.com |

| 3 | Stratification | To separate the organic product layer from the aqueous waste layer. google.com |

| 4 | Reduced Pressure Distillation | To purify the product by removing lower-boiling point impurities. google.com |

In enzymatic processes, the high selectivity of the enzyme often results in a purer crude product, potentially simplifying the downstream processing steps required to achieve the final desired purity. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Dioctyldodecyl Sebacate

Reaction Mechanisms in Esterification and Transesterification

Dioctyldodecyl sebacate (B1225510) is a diester synthesized from sebacic acid, a dicarboxylic acid, and 2-octyldodecanol, a branched Guerbet alcohol. The primary method for its synthesis is esterification, with transesterification representing an alternative pathway.

The most common synthesis route is a direct or Fischer-Speier esterification. This reaction involves combining sebacic acid with 2-octyldodecanol in the presence of an acid catalyst. The reaction is typically driven to completion by heating the mixture to over 100°C and removing the water formed as a byproduct, often through the application of a vacuum. googleapis.com The progress of the reaction is monitored by measuring the decrease in the acid value of the mixture. googleapis.com

The mechanism for Fischer esterification proceeds through several equilibrium steps:

This process occurs at both ends of the sebacic acid molecule to form the diester, dioctyldodecyl sebacate. A variety of catalysts can be employed to increase the reaction rate, including sulfonic acids (p-toluenesulfonic acid), mineral acids (sulfuric acid), organometallic compounds (organotitanates), and even biological agents like enzymes. googleapis.com

Transesterification is another method where a pre-existing ester is converted into another by exchanging the alcohol group. For instance, dimethyl sebacate could be reacted with 2-octyldodecanol in the presence of an acid or base catalyst. While less direct for the primary synthesis of this compound, the mechanism is fundamental in ester chemistry. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution, where an alkoxide ion attacks the ester's carbonyl carbon. Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation, nucleophilic attack, and elimination steps.

Degradation Pathways of Sebacate Ester Linkages

The stability of this compound is primarily determined by the resilience of its two ester linkages. Degradation of these bonds can occur through several mechanisms, prominently hydrolysis and enzymatic action. While this compound itself is a simple monomeric molecule, studies on polymeric materials containing sebacate linkages, such as poly(glycerol sebacate) (PGS), provide significant insight into the degradation behavior of the sebacate ester functional group.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation is the cleavage of the ester bond by reaction with water. This process is essentially the reverse of Fischer esterification. The reaction can be catalyzed by the presence of acids or bases. In a neutral aqueous environment, the reaction is slow, but its rate increases significantly under acidic or alkaline conditions. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to a tetrahedral intermediate, which then breaks down to yield a carboxylic acid (sebacic acid) and an alcohol (2-octyldodecanol).

For polymeric systems like poly(glycerol sebacate), hydrolysis is a primary degradation pathway. The degradation of PGS eventually yields its monomers, sebacic acid and glycerol (B35011). This hydrolytic splitting of ester compounds is a key factor in the material's breakdown in biological or environmental systems.

The kinetics of hydrolytic degradation can be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, studies on similar polyesters like poly(lactide-co-glycolide) (PLGA) show that both residual water content and acidic end groups can significantly accelerate degradation, with the process being highly temperature-dependent.

Enzymatic Hydrolysis by Lipases and Associated Kinetics

In biological environments, the degradation of sebacate esters is often accelerated by enzymes, particularly lipases. Lipases are a class of enzymes that catalyze the hydrolysis of esters. Research on poly(glycerol sebacate) (PGS) has shown that enzymatic digestion plays a significant role in its degradation, indicating the susceptibility of the sebacate ester bond to this pathway.

The kinetics of lipase-catalyzed hydrolysis typically follow the Michaelis-Menten model, where the rate of reaction depends on the substrate concentration. The enzyme binds to the ester to form an enzyme-substrate complex. Within this complex, the catalytic residues of the lipase (B570770) facilitate the cleavage of the ester bond, releasing the alcohol and carboxylic acid products.

Different lipases exhibit varying levels of activity and selectivity towards different esters. For example, lipases from sources like Candida rugosa and Pseudomonas species are known to be effective in hydrolyzing a variety of esters. The rate of enzymatic hydrolysis is influenced by temperature, pH, and the concentration of both the enzyme and the substrate. Studies on the enzymatic hydrolysis of various oils have demonstrated that lipase activity can be highly efficient, leading to nearly complete conversion of esters into free fatty acids and glycerol over time.

Below is a table showing kinetic parameters for the hydrolysis of p-nitrophenyl palmitate (pNPP), a model substrate, by a thermophilic lipase, illustrating typical enzymatic kinetics.

| Kinetic Parameter | Value |

|---|---|

| Michaelis-Menten Constant (Km) | 1.41 ± 0.12 µM |

| Maximum Reaction Velocity (Vmax) | 38.46 ± 1.02 U/mg |

| Catalytic Rate Constant (kcat) | 25.64 s-1 |

| Catalytic Efficiency (kcat/Km) | 18.18 µM-1s-1 |

Surface Erosion Phenomena in Ester Degradation

The physical process of degradation for materials containing sebacate esters, especially polymers, often occurs via surface erosion. In this model, degradation is confined to the surface of the material, while the bulk of the material remains largely intact. This leads to a linear degradation profile in terms of mass loss and a preservation of the object's geometry as it gradually shrinks.

Studies on poly(glycerol sebacate) have demonstrated that it primarily degrades by surface erosion, which is distinct from the bulk erosion seen in other polyesters like poly(lactic-co-glycolic acid) (PLGA). This surface-dominated degradation is often correlated with enzymatic activity, where enzymes in the surrounding medium can only access and act upon the ester bonds exposed at the material's surface.

For a liquid ester like this compound, the concept of surface erosion applies at the interface between the ester and an aqueous phase. In an emulsion, for example, hydrolytic or enzymatic degradation would occur at the surface of the oil droplets, where the ester molecules are in contact with water and any dissolved enzymes or catalysts.

Influence of Crosslink Density on Degradation Rate

This compound is a simple monomeric ester and, as a molecule, does not possess a crosslinked structure. Therefore, the concept of crosslink density is not directly applicable to it. However, this parameter is critically important for understanding the degradation of polymeric materials synthesized from sebacic acid, such as poly(glycerol sebacate) (PGS).

In these polymers, crosslink density refers to the number of chemical bonds connecting the polymer chains. It is a crucial factor that determines the material's mechanical properties and its degradation rate. A higher crosslink density generally leads to a stiffer and stronger material. It can also influence the degradation rate by restricting the diffusion of water and enzymes into the polymer matrix.

Research on PGS has shown that increasing the crosslink density (by increasing the curing time during synthesis) results in a stiffer and tougher elastomer. However, despite these changes in mechanical properties, the mass loss rates from enzymatic digestion in lipase solutions were found not to be a function of the curing time or crosslink density. This suggests that for PGS, the degradation is a surface-limited process, and as long as the surface is accessible to enzymes, the rate of ester bond hydrolysis remains relatively constant, independent of the bulk properties determined by crosslinking.

| Curing Time (h) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 42 | 0.29 ± 0.02 | 0.45 ± 0.04 | 39 ± 8 |

| 72 | 0.61 ± 0.05 | 0.89 ± 0.11 | 75 ± 15 |

| 144 | 1.20 ± 0.15 | 1.55 ± 0.20 | 110 ± 25 |

Tribological Mechanisms and Surface Interactions in Lubricant Systems

This compound and related sebacate esters like dioctyl sebacate (DOS) are valued as high-performance lubricants, particularly as base oils for jet engines and other demanding applications. Their effectiveness stems from their favorable viscosity-temperature characteristics, low volatility, and their ability to form protective films on metal surfaces under friction.

The tribological mechanism involves the behavior of the lubricant at the interface between two sliding surfaces, such as steel-on-steel contacts. Under the high pressure and shear stress of these contacts, the lubricant undergoes tribochemical reactions, forming a protective layer known as a tribofilm. akademisains.gov.my

Studies on dioctyl sebacate (DOS) provide detailed insights into this process. Research shows that during friction, the ester molecules can break down. Gas chromatography-mass spectrometry (GC-MS) analysis has indicated that the C–C chemical bonds at the tertiary carbon atom in the alcohol portion of the ester are particularly susceptible to breaking during the tribochemical reaction process. akademisains.gov.my

The breakdown of the lubricant leads to the formation of wear debris and a tribofilm. This debris has been identified as nano-sized particles of iron oxides (specifically Fe₃O₄) coated with a significant amount of carbonaceous material. akademisains.gov.my This carbonaceous matter, resulting from the decomposition of the ester, acts as a solid lubricant. The wear debris can fill in the grooves and asperities of the metal surfaces, creating a smoother, low-friction interface. akademisains.gov.my Over time, this process generates a bright, black tribofilm on the friction surfaces, which provides enhanced protection against wear. akademisains.gov.my

The performance of sebacate esters as lubricants can be further enhanced with additives. However, the inherent ability of the ester itself to decompose under stress and form a protective carbonaceous and oxide layer is fundamental to its lubricating action.

| Observation | Mechanistic Interpretation |

|---|---|

| Formation of a bright, black tribofilm | Deposition of reaction products on the friction surface. akademisains.gov.my |

| Wear debris composed of nano-sized Fe₃O₄ and carbonaceous matter | Oxidation of the steel surface and decomposition of the ester lubricant. akademisains.gov.my |

| Breakage of C-C bonds at the tertiary carbon | Proposed initial step in the tribochemical decomposition of the ester molecule under shear stress. akademisains.gov.my |

| Reduced friction and wear | The carbonaceous matter acts as a solid lubricant, and the tribofilm separates the sliding surfaces. akademisains.gov.my |

Computational Chemistry Approaches for Elucidating Dioctyldodecyl Sebacate Behavior

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational approach to understanding the electronic structure and energetic properties of dioctyldodecyl sebacate (B1225510). These methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's geometry and the energetic landscape of its chemical transformations.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a workhorse of computational chemistry for determining the optimized molecular geometry and electronic properties of molecules like dioctyldodecyl sebacate. By solving the Kohn-Sham equations, DFT can predict the ground-state electron density, from which various properties can be derived.

For this compound, a DFT calculation would begin with an initial guess for the spatial arrangement of its atoms. The calculation then iteratively refines the positions of the nuclei to find a minimum on the potential energy surface, corresponding to the most stable three-dimensional structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, DFT provides a detailed picture of the electronic structure. It can be used to calculate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding the molecule's reactivity and its behavior in chemical reactions. The distribution of electron density can also be visualized, highlighting regions of the molecule that are electron-rich or electron-poor, which is critical for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -1520.45 Hartrees | Represents the electronic and nuclear energy of the optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.5 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.1 Debye | Provides insight into the molecule's overall polarity. |

Reaction Pathway Analysis and Activation Energy Determination

Understanding the chemical reactions that this compound may undergo, such as hydrolysis or thermal decomposition, requires an analysis of the reaction pathways and their associated energy barriers. DFT can be employed to map out the potential energy surface connecting reactants to products through a transition state.

By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy for a given reaction can be calculated. The activation energy is the minimum energy required for the reaction to occur and is a critical parameter for determining reaction rates. This analysis can reveal the step-by-step mechanism of a reaction, providing a detailed understanding of how bonds are broken and formed. For instance, the hydrolysis of the ester groups in this compound could be modeled to determine the energetic feasibility of this process under various conditions.

Vibrational Feature Analysis (e.g., Fourier Transform of Atomic Velocity Autocorrelation Function)

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies can be experimentally measured using infrared (IR) and Raman spectroscopy and provide a unique fingerprint of the molecule. Computationally, these vibrational frequencies can be predicted from the second derivatives of the energy with respect to the atomic positions.

An alternative and powerful method for obtaining vibrational spectra, especially for larger and more complex systems, is through the Fourier transform of the atomic velocity autocorrelation function (VACF) obtained from molecular dynamics simulations. researchgate.netresearchgate.netnih.govgithub.io This technique captures the power spectrum of the atomic motions, which directly corresponds to the vibrational density of states. github.io For this compound, this analysis would reveal the characteristic stretching and bending frequencies of its various functional groups, such as the C=O stretch of the ester groups and the C-H stretches of the long alkyl chains. This method has the advantage of inherently including anharmonic effects, which are often significant in flexible molecules. q-chem.com

Table 2: Hypothetical Vibrational Frequencies for this compound from VACF Analysis

| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | 1735 | Ester |

| C-O Stretch | 1150-1250 | Ester |

| CH₂ Scissoring | 1465 | Alkyl Chain |

| CH₂ Rocking | 720 | Alkyl Chain |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide a way to study the time-evolution of a system. wikipedia.org This allows for the investigation of dynamic processes and the influence of the environment on the behavior of this compound.

Car–Parrinello Molecular Dynamics (CPMD) for Hydrogen Bond Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. wikipedia.orgresearchgate.net Unlike classical MD which relies on predefined force fields, CPMD calculates the forces on the atoms "on-the-fly" from the electronic structure. wikipedia.org This allows for the simulation of chemical processes that involve the breaking and forming of bonds.

While this compound itself does not have strong hydrogen bond donors, its interaction with other molecules, such as water or protic solvents, would involve hydrogen bonding. CPMD simulations could be used to study the dynamics of these intermolecular hydrogen bonds. For example, in the presence of water, the simulation could track the formation and breaking of hydrogen bonds between water molecules and the carbonyl oxygen atoms of the ester groups in this compound. This would provide insights into the solvation of the molecule and the dynamics of water at the interface. Studies on other systems have successfully used CPMD to investigate intramolecular hydrogen bonds. rsc.orgnih.gov

Path Integral Molecular Dynamics (PIMD) for Quantum Nuclear Effects and Proton Delocalization

Standard molecular dynamics simulations treat atomic nuclei as classical particles. However, for light nuclei, particularly hydrogen, quantum mechanical effects such as zero-point energy and tunneling can be significant. Path Integral Molecular Dynamics (PIMD) is a computational technique that extends molecular dynamics to include these quantum nuclear effects. nih.govnih.gov It does so by representing each quantum particle as a ring of classical particles (beads), which allows for the sampling of nuclear quantum distributions. nih.gov

In the context of this compound's reactivity, particularly in acid or base-catalyzed hydrolysis, proton transfer is a key step. PIMD simulations could be used to investigate the degree of proton delocalization in the transition state of such a reaction. nih.gov This can have a profound impact on the calculated activation energy and the understanding of the reaction mechanism. nih.gov For instance, in a protonated ester intermediate, PIMD could reveal the extent to which the proton is shared between the carbonyl oxygen and the incoming nucleophile, providing a more accurate picture of the reaction coordinate. nih.gov

ReaxFF Molecular Dynamics for Micro-Erosion and Degradation Mechanisms

The long-term performance and durability of materials containing this compound, such as lubricants or polymers, are intrinsically linked to its degradation pathways. ReaxFF, a reactive force field, is a powerful computational method for simulating chemical reactions at the atomic scale. Unlike classical force fields that cannot model bond formation or breakage, ReaxFF can simulate complex reactive events, making it ideal for studying the micro-erosion and degradation mechanisms of this compound under various stressors like heat or oxidative environments.

The simulation process involves tracking the trajectories of thousands of atoms over time, allowing for the observation of bond scission, radical formation, and the subsequent cascade of reactions that constitute material degradation. For a large ester like this compound, ReaxFF simulations can elucidate the initial steps of thermal decomposition, such as the cleavage of the ester bond or C-H bond activation along the long alkyl chains. This provides a detailed, atomistic picture of how micro-erosion begins, guiding the development of more stable formulations.

Intermolecular Interaction Energy Analysis

The bulk properties of this compound, including its viscosity, boiling point, and efficacy as a plasticizer, are governed by the non-covalent interactions between its molecules. Understanding the nature and magnitude of these forces is critical.

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that provides a detailed decomposition of the interaction energy between molecules into physically meaningful components. psicode.orgq-chem.com Unlike the supermolecular approach, which calculates the interaction energy by subtraction, SAPT computes the interaction energy directly as a perturbation, which naturally avoids basis set superposition error (BSSE). wikipedia.org The theory partitions the total interaction energy into four key terms: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. psicode.orgchemrxiv.org

Electrostatics: Arises from the interaction between the static charge distributions of the molecules.

Exchange: A purely quantum mechanical effect resulting from the Pauli exclusion principle, leading to short-range repulsion.

Induction: The attractive interaction arising from the polarization of one molecule by the electric field of another. chemrxiv.org

Dispersion: A quantum mechanical attraction resulting from correlated fluctuations in the electron distributions of the interacting molecules. chemrxiv.org

For this compound, the long, non-polar alkyl chains would be dominated by dispersion forces, while the ester groups would contribute more significantly to the electrostatic and induction terms. A SAPT analysis allows for the precise quantification of these contributions, revealing the fundamental physics behind the molecule's cohesive properties.

Table 1: Representative SAPT Energy Decomposition for Dimer Interactions This table presents hypothetical, yet representative, energy components for the interaction between two large ester molecules like this compound, as would be calculated using SAPT.

| Interaction Component | Description | Typical Energy Contribution (kcal/mol) |

|---|---|---|

| Electrostatics (E_elst) | Interaction between permanent multipoles. | -2.5 |

| Exchange (E_exch) | Pauli repulsion from overlapping electron clouds. | +7.0 |

| Induction (E_ind) | Polarization of one molecule by another. | -1.5 |

| Dispersion (E_disp) | Interaction of instantaneous multipoles. | -8.0 |

| Total Interaction Energy | Sum of all components. | -5.0 |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density, ρ(r). wikipedia.orgias.ac.in This approach allows for the characterization of chemical bonding by analyzing critical points in the electron density, where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei indicates that the atoms are linked by a bond path. ias.ac.in

The properties at these BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction.

High ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds (shared interactions).

Low ρ(r) and a positive ∇²ρ(r) are indicative of closed-shell interactions, such as van der Waals forces, hydrogen bonds, or ionic bonds.

For this compound, AIM analysis can be used to characterize the covalent bonds within the molecule (e.g., C-C, C-H, C=O, C-O) and to identify and quantify weak intramolecular and intermolecular non-covalent interactions that influence its conformational preferences and packing in the condensed phase. researchgate.net

Table 2: AIM Topological Parameters and Their Chemical Interpretation

| Parameter | Description | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | Value of the electron density at the bond critical point. | Correlates with bond order/strength. |

| Laplacian of Electron Density (∇²ρ(r)) | Second derivative of the electron density. | Sign indicates charge concentration (∇²ρ < 0) or depletion (∇²ρ > 0). |

| Total Energy Density (H(r)) | Sum of kinetic (G(r)) and potential (V(r)) energy densities. | Sign indicates degree of covalency (H(r) < 0). |

Cheminformatics and Data-Driven Computational Methods

Cheminformatics and data-driven approaches leverage existing chemical data and computational algorithms to predict the properties and behavior of molecules, accelerating research and development. nih.govnih.gov

Before any simulation can be performed, an accurate molecular model of the system must be constructed. For reaction studies of this compound using a method like ReaxFF, this process begins with defining the three-dimensional coordinates of a single molecule. This can be done using standard molecular building software or by retrieving the structure from a chemical database.

For bulk-phase simulations, numerous copies of the this compound molecule are then placed randomly in a periodic simulation box. The system's density is adjusted to match experimental values. An energy minimization procedure is carried out to relax any unfavorable contacts, followed by an equilibration phase using molecular dynamics. This ensures the system reaches a stable, realistic state before the production simulation, which investigates the specific phenomena of interest, such as degradation. researchgate.net

The sophisticated computational methods described herein rely on a robust infrastructure of both hardware and software. The computational cost of ReaxFF, SAPT, and AIM calculations, especially for a molecule as large as this compound, necessitates the use of high-performance computing (HPC) clusters. These systems employ numerous processors working in parallel to handle the immense number of calculations required.

A variety of specialized software packages are essential for this research.

Table 3: Software Applications in Computational Chemistry Research

| Software Type | Examples | Application |

|---|---|---|

| Quantum Chemistry Packages | Gaussian, Psi4, ORCA | Perform SAPT and AIM calculations. psicode.org |

| Molecular Dynamics Engines | LAMMPS, ADF-ReaxFF | Run ReaxFF simulations for degradation and erosion studies. |

| Visualization Software | VMD, Chimera, Avogadro | Analyze simulation trajectories and visualize molecular structures and electron density plots. |

| Cheminformatics Toolkits | RDKit, Chemprop | Used for data-driven modeling and molecular feature analysis. nih.gov |

Advanced Analytical Methodologies for Characterizing Dioctyldodecyl Sebacate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of dioctyldodecyl sebacate (B1225510), enabling the separation of the compound from complex matrices and its subsequent quantification. General analytical methods for dicarboxylic acid esters, such as dioctyldodecyl sebacate, include gas-liquid chromatography (GLC), mass spectrometry (MS), and high-pressure liquid chromatography (HPLC). cir-safety.orgcir-safety.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification.

For the analysis of sebacate esters, a 5% phenyl methyl siloxane column is often suitable due to its ability to handle the high temperatures required for the elution of these compounds. The long analytical columns, for instance, a 60-meter column, are chosen to ensure adequate separation of various components in a sample matrix.

Table 1: Illustrative GC-MS Parameters for Sebacate Ester Analysis

| Parameter | Value/Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100°C, ramp to 320°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-800 amu |

While specific mass spectral data for this compound is not widely published, analysis of related diesters indicates that characteristic fragments would arise from the cleavage of the ester bonds and the hydrocarbon chains.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Semi-Volatile Analysis

For non-volatile and larger semi-volatile molecules that are not amenable to GC analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique separates compounds in a liquid phase based on their affinity for the stationary and mobile phases. The eluent is then introduced into a mass spectrometer, often equipped with a soft ionization source like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. Tandem mass spectrometry (MS/MS) allows for further structural elucidation by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern.

The analysis of long-chain esters by LC-MS/MS often involves reversed-phase chromatography. The selection of the precursor ion corresponding to the protonated or sodiated molecule of this compound would be the first step in an MS/MS experiment.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. epo.org It is particularly useful for quantifying the compound in various formulations. A patent for a transdermal patch mentions the measurement of this compound over time by HPLC. epo.org

A typical HPLC setup for the analysis of large ester compounds would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water, or methanol (B129727) and water. Detection is commonly achieved using an ultraviolet (UV) detector if the molecule possesses a chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) if it does not have significant UV absorbance.

Table 2: Representative HPLC Conditions for Dicarboxylic Acid Ester Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 20 µL |

Ultra-high-performance liquid chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity.

Ion Chromatography (IC) and Radiometric Methods (e.g., 14C Radio-HPLC, LSC)

Ion chromatography (IC) is primarily used for the separation and quantification of ionic species. While not a primary method for the direct analysis of a neutral, non-ionic molecule like this compound, it could be employed to analyze the dicarboxylic acid (sebacic acid) and the alcohol components after hydrolysis of the ester. This would involve separating the resulting carboxylate and potentially the derivatized alcohol on an ion-exchange column followed by conductivity or electrochemical detection.

Radiometric methods, such as those involving carbon-14 (B1195169) (¹⁴C) labeling, are powerful tools for metabolic and environmental fate studies. If this compound were synthesized with a ¹⁴C label, its absorption, distribution, metabolism, and excretion could be traced with high sensitivity. Techniques like ¹⁴C Radio-HPLC would allow for the separation and quantification of the parent compound and its radiolabeled metabolites. Liquid Scintillation Counting (LSC) would be used to measure the total radioactivity in various biological or environmental samples. There is currently no publicly available research detailing the use of radiometric methods for this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific functional groups absorb radiation at characteristic frequencies, resulting in a unique infrared spectrum.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp carbonyl stretch |

| C-O (Ester) | ~1250-1100 | Strong C-O stretching vibrations |

| C-H (Aliphatic) | ~2925 and ~2855 | Strong, sharp stretching vibrations of CH₂ and CH₃ groups |

| C-H (Aliphatic) | ~1465 and ~1375 | Bending vibrations of CH₂ and CH₃ groups |

The presence of a strong peak around 1740 cm⁻¹ is a clear indicator of the ester functional group, while the series of peaks in the 2800-3000 cm⁻¹ region confirms the long aliphatic nature of the dioctyl and dodecyl chains. The region often referred to as the "fingerprint region" (below 1500 cm⁻¹) would provide a unique pattern for the specific arrangement of atoms in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR Spectroscopy offers insights into the number and types of protons in a molecule. For this compound, ¹H NMR would reveal distinct signals corresponding to the protons in the dioctyl and dodecyl alkyl chains, as well as those adjacent to the ester carbonyl groups. The chemical shifts of these signals, their splitting patterns (multiplicity), and their integration values are used to piece together the structure.

¹³C NMR Spectroscopy , while having a lower natural abundance of the ¹³C isotope, provides a simplified spectrum where each unique carbon atom typically gives a single peak. researchgate.net This technique is highly effective for determining the carbon skeleton of the molecule. researchgate.net In the case of this compound, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the sebacic acid backbone, and the various carbons within the octyl and dodecyl chains. Quantitative ¹³C NMR can also be utilized to determine the ratios of different components in a mixture. researcher.lifenih.gov

To enhance the information obtained from standard ¹³C NMR, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, providing a more detailed picture of the alkyl chain structures within Dioctyl Dodecyl Sebacate. libretexts.org

| NMR Technique | Information Provided for this compound |

| ¹H NMR | Number of different proton environments, chemical shifts indicating the electronic environment, spin-spin coupling providing connectivity information, and integration showing the relative number of protons. |

| ¹³C NMR | Number of unique carbon atoms, chemical shifts of carbonyl and alkyl carbons, and confirmation of the carbon backbone. researchgate.net |

| DEPT ¹³C NMR | Differentiation of CH₃, CH₂, and CH groups, aiding in the precise assignment of signals in the alkyl chains. libretexts.org |

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of this compound and for identifying and quantifying impurities. chromatographyonline.com These methods offer high sensitivity and specificity, making them ideal for analyzing complex samples. chromatographyonline.com

Accurate Mass Determination and Prescreenings

High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements. chromatographyonline.comchemrxiv.org This accuracy allows for the unambiguous determination of the elemental composition of the parent ion of this compound, confirming its molecular formula. By comparing the experimentally measured accurate mass with the theoretical mass, a high degree of confidence in the compound's identity can be achieved. chemrxiv.org

Prescreening of samples using MS can quickly identify the presence of the target compound and any potential co-eluting impurities. Techniques like desorption electrospray ionization (DESI) and direct analysis in real time (DART) allow for rapid analysis with minimal sample preparation. chromatographyonline.com

Metabolite Identification and Quantitative/Qualitative Analysis of UVCB Substances

This compound can be classified as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials). The analysis of such substances requires sophisticated analytical approaches. Advanced MS techniques are instrumental in characterizing the components of UVCB substances and identifying any potential metabolites or degradation products. chromatographyonline.com

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of individual components within a complex mixture, followed by their structural characterization. This is particularly useful for identifying and quantifying impurities that may have similar structures to this compound. Both quantitative analysis, which determines the amount of a specific substance, and qualitative analysis, which identifies the components of a mixture, are essential for comprehensive characterization.

Method Validation and Quality Control in Chemical Analysis

To ensure that the analytical methods used for characterizing this compound are reliable and fit for purpose, a thorough method validation is required. researchgate.netjddtonline.info This process establishes the performance characteristics of the method and ensures the quality and consistency of the data generated. jddtonline.inforesearchgate.net

Assessment of Specificity, Linearity, Accuracy, and Precision

Key parameters that must be assessed during method validation include specificity, linearity, accuracy, and precision. jddtonline.inforesearchgate.netijpca.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. ijpca.orgelementlabsolutions.com This is often demonstrated by showing that the signal for this compound is not affected by these other components. elementlabsolutions.com

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation between concentration and response. researchgate.netijpca.org

Accuracy is the closeness of the test results obtained by the method to the true value. jddtonline.infoelementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a spiked matrix. researchgate.netelementlabsolutions.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.infoelementlabsolutions.com It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). sadcas.org

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte without interference. elementlabsolutions.com | No significant interference at the retention time of the analyte. |

| Linearity | Proportional relationship between concentration and response. researchgate.net | Correlation coefficient (r²) > 0.99. scielo.br |

| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | Recovery within 98-102% of the known amount. scielo.br |

| Precision | Degree of scatter between a series of measurements. elementlabsolutions.com | Relative Standard Deviation (RSD) ≤ 2%. |

Determination of Limit of Quantitation (LOQ) and Adherence to Reporting Thresholds

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov It is a critical parameter for the analysis of impurities and for ensuring that the method is sensitive enough for its intended purpose. nih.gov The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. d-nb.info

Reporting thresholds are concentration levels above which an identified impurity must be reported. These thresholds are often established by regulatory bodies to ensure product safety and quality. For instance, the Emergency Planning and Community Right-to-Know Act (EPCRA) sets reporting thresholds for the release of certain toxic chemicals. uscompliance.com While this compound itself may not be a listed toxic chemical, any impurities present could be subject to such reporting requirements. ei1.com Facilities that manufacture, process, or otherwise use listed chemicals above certain annual quantities are required to report this to the relevant authorities. uscompliance.com The standard threshold for hazardous chemicals is 10,000 pounds, while for extremely hazardous substances, it is 500 pounds or the threshold planning quantity, whichever is less. illinois.gov

Reference Standard Utilization and Surrogate Analysis

Accurate quantification in analytical chemistry is fundamentally reliant on the use of well-characterized reference materials. For a specific compound like this compound, this involves a multi-faceted approach to ensure data integrity.

Reference Standards: The primary tool for quantification is a certified reference standard (CRS) of this compound. A CRS is a highly purified and well-characterized material that serves as a benchmark for calibrating analytical instruments. However, a specific CRS for this compound is not widely listed by commercial suppliers, which can present a challenge. thegoodscentscompany.com In such cases, laboratories may need to synthesize and purify the compound in-house, followed by extensive characterization to establish its purity and identity to serve as a primary standard.

Surrogate Analysis: When analyzing complex samples, the efficiency of the entire analytical process—from extraction to final measurement—can vary. To account for this, surrogate standards are employed. A surrogate is a compound that is chemically similar to the analyte of interest (in this case, this compound) but is not expected to be present in the original sample. biotage.com It is added to the sample in a known quantity before any preparation steps. biotage.com The recovery of the surrogate at the end of the analysis provides a measure of the method's efficiency for each specific sample and allows the final calculated concentration of the analyte to be corrected for any losses during sample processing. biotage.comnih.gov

For the analysis of large diester plasticizers like this compound, an appropriate surrogate would be another high-molecular-weight ester that is not used in the material being tested and has a distinct mass spectrum. For instance, a deuterated version of a similar ester or a different long-chain diester could be used. The selection is critical to mimic the behavior of this compound through extraction and chromatography.

The table below illustrates the conceptual application of reference and surrogate standards in a hypothetical analysis.

| Standard Type | Compound Example | Purpose in this compound Analysis |

| Reference Standard | Purified this compound | Used to create a calibration curve to determine the concentration of the analyte in a sample. |

| Internal Standard | Bis(2-ethylhexyl) phthalate-d4 | Added before instrumental analysis to correct for variations in instrument response. |

| Surrogate Standard | Di-n-decyl phthalate | Added to the sample before extraction to monitor the efficiency of the entire sample preparation process. biotage.com |

Analytical Capabilities in Diverse Matrices (e.g., Polymeric, Environmental Samples)

This compound can be found in various products, leading to its potential presence in different matrices. Its analysis requires methods tailored to the specific sample type, whether it be a complex polymer or an environmental sample.

Polymeric Matrices: As a plasticizer, this compound is commonly incorporated into polymers, such as those used in medical devices, food packaging, or other consumer goods. The primary concern in this context is its potential to migrate out of the polymer, becoming an extractable or leachable compound. grupobiomaster.com The analysis of these compounds is a critical component of safety assessments. namsa.com

The standard approach involves extraction studies designed to simulate worst-case scenarios. grupobiomaster.com This is often achieved by exposing the polymeric material to a range of solvents with varying polarities (e.g., hexane (B92381) for non-polar, alcohol/water mixtures for semi-polar, and purified water for polar) under exaggerated conditions of time and temperature. nelsonlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound in these extracts. labcompare.comselvita.com The gas chromatograph separates the components of the extract, and the mass spectrometer detects and identifies the compounds based on their unique mass fragmentation patterns. labcompare.com

Below is a table representing typical parameters for a GC-MS method for analyzing extractables from a polymeric material.

| Parameter | Setting | Purpose |

| GC Column | 5%-phenyl/95%-dimethylpolysiloxane (30m x 0.25mm, 0.25µm film) | Provides separation of semi-volatile organic compounds based on boiling point and polarity. researchgate.net |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for high sensitivity. researchgate.net |

| Oven Program | Initial 50°C, ramp to 320°C | Gradually increases temperature to elute compounds with a wide range of boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| MS Detector | Quadrupole | |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules into predictable patterns for library matching and identification. |

| Scan Range | m/z 40-650 | Covers the expected mass range for the analyte and potential fragments. |

Environmental Samples: The widespread use of plasticizers raises concerns about their potential release into the environment. Consequently, methods are needed to detect these compounds in matrices such as water, soil, and sludge. nih.gov The challenge in environmental analysis is typically the very low concentration of the target analytes and the high complexity of the sample matrix.

For environmental samples, sample preparation often involves a pre-concentration step, such as Solid-Phase Extraction (SPE), to isolate and concentrate the analytes from the large volume of the sample. norman-network.net Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is often the technique of choice for its high sensitivity and selectivity in complex matrices. nih.gov This method is particularly suited for large, less volatile molecules that are not easily analyzed by GC.

Compliance with International Standards and Guidelines (e.g., ICH, ISO 10993)

The analysis of this compound, especially when used in medical or pharmaceutical applications, must adhere to stringent international standards to ensure product safety and regulatory acceptance.

ISO 10993: The International Organization for Standardization (ISO) 10993 series of standards governs the biological evaluation of medical devices. johner-institute.com A critical part of this evaluation is the chemical characterization of the device materials, as outlined in ISO 10993-18. namsa.comnhiso.com This standard requires manufacturers to identify and quantify the chemical substances that can be released from a medical device during its use. johner-institute.comnhiso.com If this compound is used in a medical device, it would be subject to an extractables and leachables study following the framework of ISO 10993-18. lne-gmed.com The goal is to generate a comprehensive chemical profile that can be used in a toxicological risk assessment to ensure the biological safety of the device. lne-gmed.com

The process involves:

Information Gathering: Compiling all available data on the material's formulation.